1H-1,2,3-Triazolo[4,5-h]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-triazolo[4,5-h]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-6-3-4-7-9(12-13-11-7)8(6)10-5-1/h1-5H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLRGMVWMQLOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NNN=C3C=C2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457536 | |
| Record name | AGN-PC-0NH2BF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233-92-1 | |
| Record name | AGN-PC-0NH2BF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h 1,2,3 Triazolo 4,5 H Quinoline and Its Derivatives
Historical Development of Triazoloquinoline Synthesis
The synthesis of triazole-fused quinoline (B57606) systems has evolved considerably over time. Early methods often relied on multi-step sequences with harsh reaction conditions. For instance, the first reported synthesis of a triazolo[4,5-h]quinoline derivative occurred as a side product during the preparation of 7,8-triazoloquinolin-5-arsonic acid in 1932. researchgate.net The broader family of quinazolines, which share a bicyclic nitrogen-containing core, has a longer history, with the first synthesis of a quinazolinone reported in 1869 from anthranilic acid and cyanide. researchgate.net These foundational discoveries paved the way for more targeted and efficient syntheses of complex fused systems like triazoloquinolines. The development of synthetic routes has been driven by the need for compounds with potential pharmacological applications, including antimicrobial and anticancer agents. researchgate.netrsc.org
Classical Approaches to the 1H-1,2,3-Triazolo[4,5-h]quinoline Core
Traditional methods for constructing the this compound skeleton primarily involve the formation of the triazole or quinoline ring onto a pre-existing partner ring system. These classical approaches can be broadly categorized into cyclization reactions and ring annulation strategies.
Cyclization Reactions for Ring Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For the this compound system, this often involves the formation of the triazole ring from a suitably functionalized quinoline precursor. A common method is the reaction of a heterocyclic diamine with a nitrite (B80452) source or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl-1,2,3-triazoles. researchgate.net Another established route involves the oxidative cyclization of heterocyclic substituted hydrazones. mdpi.com For example, treating 2-hydrazinopyridines with N-chlorosuccinimide (NCS) can lead to the formation of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridines through an initial chlorohydrazone formation followed by intramolecular cyclization. mdpi.com Similarly, the reaction of 4-azido-quinolin-2(1H)-ones with active methylene (B1212753) compounds like pentane-2,4-dione in the presence of a base such as potassium carbonate can afford 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones in high yields. nih.gov
A metal-free approach has also been developed, utilizing a tandem reaction catalyzed by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). This method involves the intermolecular azide-alkyne [3+2] cycloaddition of β-(2-aminoaryl)-α,β-ynones with trimethylsilyl (B98337) azide (B81097) (TMS-N3), followed by an intramolecular dehydration annulation reaction to furnish 1H- researchgate.netnih.govtandfonline.comtriazolo[4,5-c]quinolines at ambient temperature. researchgate.net
Ring Annulation Strategies
Ring annulation involves the construction of a new ring onto an existing one. In the context of this compound synthesis, this can involve building the quinoline ring onto a pre-formed triazole or vice versa. One such strategy involves the thermal opening of an anthra[1,2-d] researchgate.netnih.govtandfonline.comtriazine-4,7,12(3H)-trione ring, which then undergoes a [4+2]-cycloaddition reaction with pyridine (B92270) derivatives to form a naphtho[2,3-H]pyrido[2,1-b]quinazoline system. nih.gov Another example is the construction of fused-1,2,3-triazole quinolines and dihydroquinolines through a palladium-catalyzed protocol. researchgate.net These strategies often provide access to complex polycyclic structures in a convergent manner.
Modern and Advanced Synthetic Strategies for this compound Scaffolds
Contemporary synthetic chemistry has introduced more efficient and versatile methods for constructing the this compound framework. These modern strategies often employ transition metal catalysis to achieve high yields and selectivity under milder reaction conditions.
Transition Metal-Catalyzed Syntheses
Transition metals like copper, palladium, and ruthenium have revolutionized the synthesis of triazole-containing heterocycles. researchgate.netfrontiersin.org These catalysts facilitate key bond-forming reactions, such as C-N and C-C cross-coupling, as well as cycloaddition reactions. researchgate.net For instance, palladium-catalyzed protocols have been developed for the synthesis of 1,2,3-triazole-fused heterocycles. researchgate.net These methods can be versatile and high-yielding, even allowing for domino and one-pot sequential reactions that combine copper-catalyzed azide-alkyne cycloaddition (CuAAC) with palladium-catalyzed C-H bond activation. researchgate.net
| Catalyst | Reaction Type | Key Features |
| Palladium | C-H bond activation/annulation | Construction of fused-1,2,3-triazole quinolines. researchgate.net |
| Copper | Azide-alkyne cycloaddition (CuAAC) | High efficiency and regioselectivity for 1,4-disubstituted triazoles. researchgate.nettandfonline.comjetir.org |
| Ruthenium | Azide-alkyne cycloaddition (RuAAC) | Forms 1,5-disubstituted triazoles. jetir.org |
| Cobalt | Dehydrogenative cyclization | Mild, ligand-free conditions for quinazoline (B50416) synthesis. frontiersin.org |
| Iron | Acceptorless dehydrogenative coupling (ADC) | Broad substrate scope, with water and hydrogen as byproducts. frontiersin.org |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Water
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry," has become a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. tandfonline.comjetir.orgnih.gov This reaction is highly efficient, regioselective, and often proceeds under mild, aqueous conditions, making it a sustainable and widely applicable method. nih.govnih.govacs.org
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. tandfonline.com The reaction can be performed in water or a mixture of water and an organic solvent like methanol. nih.govacs.org The copper(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄·5H₂O, in the presence of a reducing agent like sodium ascorbate. nih.govacs.org
A significant advancement in this area is the in situ formation of hydrazoic acid (HN₃) from sodium azide under acidic conditions, which then reacts with terminal alkynes in a copper-catalyzed reaction. nih.govacs.orgorganic-chemistry.org This approach circumvents the need to handle the potentially hazardous hydrazoic acid directly. organic-chemistry.org The use of polydentate N-donor chelating ligands can further enhance the reaction's efficiency, allowing it to proceed at room temperature with low catalyst loadings. nih.govacs.orgorganic-chemistry.org
The versatility of the CuAAC reaction is highlighted by its application in synthesizing a library of quinoline-natural product conjugates linked by a 1,2,3-triazole moiety. tandfonline.com This methodology allows for the efficient coupling of diverse molecular fragments, demonstrating its power in creating complex molecular architectures.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Key Features |
| 4-Azido-7-chloroquinoline | Terminal alkynes | Cu(I) | DMF | Synthesis of quinoline-1,2,3-triazole-aniline hybrids. nih.gov |
| Terminal alkynes | Sodium azide (in situ HN₃) | CuSO₄·5H₂O / Sodium ascorbate | Methanol/Water | Sustainable, room temperature synthesis of 4-substituted-1H-1,2,3-triazoles. nih.govacs.org |
| Quinoline azides | Phenolic natural product alkynes | Cu(I) | Not specified | Synthesis of quinoline-phenolic natural product conjugates. tandfonline.com |
| 4-Azidoquinolin-2(1H)-ones | Active methylene ketones | K₂CO₃ | Ethanol (B145695) | Metal-free synthesis of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. nih.gov |
Palladium-Catalyzed C-H Functionalization and Cyclization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including those containing the this compound core. This method offers an efficient and atom-economical approach to constructing fused ring systems by directly activating and functionalizing otherwise inert C-H bonds.
One notable strategy involves the synthesis of quinoline-fused triazolo-azepines and triazolo-oxepines. rsc.org This process begins with the preparation of quinoline-tethered triazoles, which are then subjected to palladium-catalyzed C-H functionalization at the C-5 position of the triazole ring. rsc.org This intramolecular cyclization effectively forges the new heterocyclic ring, leading to the desired fused scaffold in good to high yields. rsc.org The versatility of this method is demonstrated by its successful application in constructing both azepine and oxepine ring systems fused to the quinoline-triazole core. rsc.org
Further research has expanded the scope of palladium-catalyzed cyclization to create various fused triazoles. researchgate.net A protocol for synthesizing functionalized 7,10-dihydropyrrolo[3,2,1-ij] rsc.orgresearchgate.netresearchgate.nettriazolo[4,5-c]quinolines from bromo-substituted N-propargyl-indoles has been developed. researchgate.net This reaction showcases broad functional group compatibility, tolerating halogens, alkoxy, cyano, ketone, and ester groups, and provides the target compounds in good to high yields. researchgate.net The use of an additive like tetrabutylammonium iodide (TBAI) has been found to greatly facilitate this type of palladium-catalyzed cyclization. researchgate.net
The power of palladium catalysis is also evident in cascade reactions that construct heterocycles through sequential C-H functionalization and annulation steps. mdpi.com These reactions are highly efficient as they allow for the formation of multiple bonds in a single operation, often from readily available starting materials. mdpi.com For instance, the synthesis of 3,4-2H-quinolinone derivatives has been achieved through a Pd/Cu co-catalyzed cascade involving intermolecular β-C(sp³)-H arylation followed by C-N coupling. mdpi.com
Table 1: Examples of Palladium-Catalyzed Synthesis of Fused Triazoloquinolines
| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Quinoline-tethered triazoles | Palladium catalyst | Quinoline-fused triazolo-azepines/oxepines | C-H functionalization at the C-5 position of the triazole. Good to high yields. | rsc.org |
| Bromo-substituted N-propargyl-indoles | Palladium catalyst, TBAI (additive) | Functionalized 7,10-dihydropyrrolo[3,2,1-ij] rsc.orgresearchgate.netresearchgate.nettriazolo[4,5-c]quinolines | Broad functional group tolerance. | researchgate.net |
| Aliphatic amides and o-bromophenyl iodides | Pd/Cu co-catalyst | 3,4-2H-quinolinone derivatives | Cascade reaction involving intermolecular β-C(sp³)-H arylation and C-N coupling. | mdpi.com |
Indium-Mediated Cascade Annulation Reactions
While the provided search results focus heavily on palladium-catalyzed reactions, information regarding indium-mediated cascade annulation reactions for the specific synthesis of this compound is not explicitly detailed in the provided snippets. However, the synthesis of related quinoline derivatives often involves various metal-mediated processes, and cascade annulations are a common strategy for building complex heterocyclic frameworks.
Multicomponent Reactions (MCRs) and One-Pot Syntheses
Multicomponent reactions (MCRs) and one-pot syntheses represent highly efficient and sustainable strategies for the construction of complex molecules like this compound and its derivatives from simple starting materials in a single synthetic operation. nih.govmdpi.com These approaches are characterized by their high atom economy, reduced waste generation, and operational simplicity.
A prominent MCR approach for synthesizing fused 1,2,3-triazole scaffolds involves a sequential multicomponent reaction followed by an intramolecular azide-alkyne cycloaddition (IAAC). researchgate.net This method is designed to incorporate both azide and alkyne functionalities into the MCR product, which then undergoes the intramolecular cyclization. researchgate.net
One-pot, three-component reactions have been successfully employed for the regioselective synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives. rsc.orgresearchgate.net For example, the reaction of an aldehyde, methyl 2-cyanoacetate, and an enaminone can be catalyzed by L-proline to achieve high regioselectivity and yields. rsc.orgresearchgate.net Similarly, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles were synthesized via a one-pot, three-component reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) using triethylamine (B128534) as a catalyst. mdpi.com
Furthermore, a four-component, three-step cascade reaction has been developed for the synthesis of indazole-fused triazolo[5,1-c]quinoxalines from simple starting materials like o-azido aldehyde, o-iodoaniline, phenylacetylene, and sodium azide. rsc.org This methodology involves a sequence of 2H-indazole formation, azide-alkyne cycloaddition, C-N coupling, and finally, intramolecular cross-dehydrogenative C-C coupling. rsc.org
Table 2: Examples of Multicomponent and One-Pot Syntheses
| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Three-component | Aldehyde, methyl 2-cyanoacetate, enaminone | L-proline | 2-(piperidin-1-yl) quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives | rsc.orgresearchgate.net |
| Three-component | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | mdpi.com |
| Four-component cascade | o-azido aldehyde, o-iodoaniline, phenylacetylene, sodium azide | Sequential reactions | Indazole-fused triazolo[5,1-c]quinoxalines | rsc.org |
Photochemical and Electrochemical Syntheses
Photochemical and electrochemical methods offer alternative, often milder, conditions for the synthesis of heterocyclic compounds.
Photochemical cyclization has been utilized to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields from 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes. rsc.org This demonstrates the potential of light-induced reactions in forming the quinoline core. In a related context, certain rsc.orgresearchgate.netresearchgate.nettriazolo[4,5-h] researchgate.netrsc.orgnaphthyridines have been synthesized and investigated for their photocytotoxic activity, where light irradiation induces cell death. nih.gov
Electrochemical synthesis provides a metal- and oxidant-free approach. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been developed to synthesize a wide range of 3-amino- rsc.orgresearchgate.netrsc.org-triazolo pyridines and related heterocycles. organic-chemistry.org
Green Chemistry and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazole derivatives to create more environmentally friendly and efficient processes. rsc.org This includes the use of green solvents, sustainable catalysts, and alternative energy sources.
The synthesis of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has been achieved by reacting 4-azido-quinolin-2(1H)-ones with active methylene compounds in ethanol at room temperature, which represents a milder and more sustainable approach. nih.gov
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been established under microwave conditions. mdpi.com The use of recyclable reaction media, such as polyethylene (B3416737) glycol, in the synthesis of N-fused 1,2,4-triazoles also contributes to the sustainability of the process. organic-chemistry.org
Regioselectivity and Stereoselectivity Control in this compound Synthesis
Controlling regioselectivity is a critical aspect of synthesizing complex heterocyclic systems like triazoloquinolines. The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, leading to the formation of specific isomers.
In the one-pot, three-component synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, different catalysts can lead to different regioselectivities. rsc.orgresearchgate.net The use of L-proline as a catalyst was found to provide the highest regioselectivity towards the desired product. rsc.orgresearchgate.net
The synthesis of rsc.orgresearchgate.netrsc.orgtriazolo[4,3-c]- and rsc.orgresearchgate.netrsc.orgtriazolo[1,5-c]quinazoline fluorophores demonstrates how reaction conditions can direct the annulation type. nih.gov The treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline (B5836991) with orthoesters under solvent-free conditions or in absolute ethanol leads to the [4,3-c]-annulated isomers. nih.gov In contrast, conducting the reaction in acidic media results in the formation of the [1,5-c] isomers due to a Dimroth rearrangement. nih.gov
Reaction Chemistry and Functionalization of the 1h 1,2,3 Triazolo 4,5 H Quinoline System
Electrophilic Aromatic Substitution Reactions on the 1H-1,2,3-Triazolo[4,5-h]quinoline Core
Electrophilic aromatic substitution (SEAr) reactions on the this compound system are not extensively reported in the literature. This is largely attributable to the electronic nature of the fused heterocyclic core. The quinoline (B57606) ring itself is generally less reactive towards electrophiles than benzene (B151609), a consequence of the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring. quimicaorganica.orgwikipedia.org The fusion of an additional, strongly electron-withdrawing 1,2,3-triazole ring further deactivates the entire aromatic system, making classical SEAr reactions such as nitration, sulfonation, and Friedel-Crafts reactions challenging.
In principle, electrophilic attack on a quinoline system occurs preferentially on the carbocyclic (benzene) ring rather than the pyridine ring, typically at the C5 and C8 positions. quimicaorganica.org This regioselectivity is dictated by the superior stability of the resulting cationic intermediate, which avoids disrupting the aromaticity of the pyridine ring. quimicaorganica.orgreddit.com However, the potent deactivating effect of the fused triazole moiety in the [4,5-h] isomer would necessitate harsh reaction conditions, which may lead to low yields or side reactions.
Furthermore, Friedel-Crafts reactions, which require a Lewis acid catalyst like aluminum trichloride, are particularly problematic. The basic nitrogen atom of the quinoline ring readily complexes with the Lewis acid, effectively neutralizing the catalyst and adding a positive charge to the heterocyclic system, which further retards the reaction. quora.com While metal-free methods for the regioselective C-H halogenation of substituted quinolines have been developed, their application to the triazolo[4,5-h]quinoline system has not been specifically detailed. rsc.org
Nucleophilic Substitution Reactions and Transformations
Nucleophilic substitution reactions (SNAr) are a more common and effective strategy for functionalizing the triazolo-quinoline core, typically involving the displacement of a leaving group, such as a halogen, from the quinoline ring.
Studies on related chloroquinolines demonstrate their susceptibility to nucleophilic attack. For instance, 4-chloroquinolines react with 1,2,4-triazole (B32235) under neutral, acidic, or basic conditions to yield 4-(1H-1,2,4-triazol-1-yl)quinolines, highlighting the viability of using nitrogen nucleophiles. quora.com The reactivity can be influenced by substituents on the quinoline ring and is subject to acid or base catalysis. quora.com
In more complex systems, such as 4-chloro-3-nitropyrano[3,2-c]quinolines, the chloro substituent is readily displaced by various nucleophiles. reddit.com Reactions with sodium azide (B81097), amines (like aniline (B41778) and piperidine), and thiophenol proceed to give the corresponding 4-substituted derivatives. reddit.com These transformations indicate that a halo-substituted this compound would be a versatile precursor for introducing a range of functionalities.
Additionally, reactions with binucleophiles like hydrazine (B178648) can lead to more complex transformations involving ring-opening and re-closure (RORC) of an adjacent ring system, resulting in novel heterocyclic frameworks. reddit.com A catalyst-free nucleophilic substitution of hydrogen (SNH) has also been reported for quinoline rings, where acylethynylpyrroles act as nucleophiles to afford 2-(E-2-acylethenylpyrrolyl)quinolines, suggesting that even C-H bonds on the quinoline core can be targeted under specific conditions. nih.gov
Table 1: Examples of Nucleophilic Substitution on Quinolines and Related Heterocycles
| Substrate | Nucleophile | Conditions | Product Type | Citation |
|---|---|---|---|---|
| 4-Chloroquinolines | 1,2,4-Triazole | Neutral, acidic, or basic | 4-(Triazolyl)quinolines | quora.com |
| 4-Chloro-3-nitropyrano[3,2-c]quinoline | Sodium Azide | DMF, reflux | 4-Azido-3-nitropyranoquinoline | reddit.com |
| 4-Chloro-3-nitropyrano[3,2-c]quinoline | Aniline | Ethanol (B145695), reflux | 4-Anilino-3-nitropyranoquinoline | reddit.com |
Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound skeleton, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods typically start from a halogenated precursor.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide. For example, in the synthesis of analogs for structure-activity relationship studies, a Suzuki reaction was employed to couple (3,4-dimethoxyphenyl)boronic acid with a 2-fluoro-5-iodobenzoic acid-derived amide of a related triazolopyridine system. nih.gov
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. A 6-tosyl- researchgate.netresearchgate.netwikipedia.org-triazoloquinazoline derivative has been successfully coupled with trimethylsilylacetylene (B32187) using a PdCl₂(PPh₃)₂/CuI catalyst system in DMF to afford the corresponding 5-alkynyl product in high yield, demonstrating the applicability to related fused heterocycles. researchgate.net
C-H Functionalization: Advanced palladium-catalyzed methods allow for direct C-H bond functionalization, bypassing the need for pre-halogenated substrates. One-pot processes that combine traditional cross-coupling with C-H functionalization have been reported for quinoline, where the quinoline nitrogen atom itself can act as a ligand to facilitate the reaction. rsc.org In a notable example, a palladium-catalyzed domino reaction involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by an intramolecular C-H functionalization was used to synthesize quinoline-fused triazolo-azepine and triazolo-oxepine derivatives. researchgate.netmdpi.com
Table 2: Cross-Coupling Reactions for Functionalizing Quinoline Systems
| Reaction Type | Reactants | Catalyst System | Bond Formed | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Iodo-aryl amide, Arylboronic acid | Pd(OAc)₂, K₂CO₃ | C-C (Aryl-Aryl) | nih.gov |
| Sonogashira | Triazoloquinazoline, Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) | researchgate.net |
| C-H Functionalization | Chloroquinoline-triazole precursor | Pd(OAc)₂, K₂CO₃ | C-C (Intramolecular) | mdpi.com |
Oxidation and Reduction Chemistry of the this compound System
The oxidation and reduction of substituents and the heterocyclic core itself are key transformations for modifying the this compound system.
Oxidation: Functional groups attached to the scaffold can be readily oxidized. For instance, primary alcohols on a quinoline-dione functionalized 1,2,3-triazole have been oxidized to aldehydes using pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). quimicaorganica.org Further oxidation of these alcohols to carboxylic acids was achieved using the Jones reagent (CrO₃ in acetone/H₂SO₄). quimicaorganica.org
Reduction: Reduction reactions can target specific parts of the molecule. In a study on the related 1H-triazolo[4,5-g]quinoline isomer, a 4-chloro-1H-triazolo[4,5-g]quinoline-1-oxide was reduced to the parent 4-chloro-1H-triazolo[4,5-g]quinoline. researchgate.net Treatment of this N-oxide with hydrazine hydrate (B1144303) under various conditions also led to unexpected ring-reduced products, such as dihydro and tetrahydro derivatives, demonstrating that the quinoline portion of the ring system can be reduced. researchgate.net The preparation of 4,7-dihydro-triazolo[4,5-h]quinolin-7-one derivatives also implies a reduction step in the synthetic sequence, creating a partially saturated quinolinone ring. nih.gov
Table 3: Oxidation and Reduction Reactions
| Reaction | Substrate | Reagent(s) | Product | Citation |
|---|---|---|---|---|
| Oxidation | Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | quimicaorganica.org |
| Oxidation | Primary Alcohol | Jones Reagent | Carboxylic Acid | quimicaorganica.org |
| Reduction | Triazoloquinoline N-oxide | Hydrazine Hydrate | Triazoloquinoline | researchgate.net |
Functionalization at Nitrogen and Carbon Heteroatoms
Functionalization can be directed at the various nitrogen atoms of the triazole ring or at specific carbon atoms within the quinoline core.
N-Functionalization: The 1,2,3-triazole ring contains three nitrogen atoms, and their substitution, particularly alkylation, is a common strategy. The reaction of a triazole with an alkylating agent can lead to a mixture of isomers, and the exact position of functionalization must be confirmed spectroscopically. researchgate.net For example, in a study on triazolo[4,5-g]quinolines, acetylation with acetic anhydride (B1165640) resulted in the 3-acetyl derivative. researchgate.net Greener methylating agents like dimethyl carbonate have also been used for the N-methylation of related triazolo-quinoxalinone scaffolds. nih.gov
C-Functionalization: Direct C-H functionalization offers a modern approach to modifying the carbon skeleton. Palladium-catalyzed methods have been developed to functionalize quinoline substrates directly, harnessing the quinoline nitrogen as an internal ligand to direct the reaction. rsc.org This strategy allows for the formation of extended π-systems without requiring prior activation of the carbon positions. rsc.org
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The systematic derivatization of the this compound core is crucial for optimizing biological activity in drug discovery programs. SAR studies involve synthesizing a library of analogs and evaluating their effects.
Common derivatization strategies include:
Modification of Substituents: Attaching various functional groups to the core scaffold allows for probing interactions with biological targets. For example, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones with different substituents on both the quinoline and triazole rings were synthesized to evaluate their antiproliferative activity. nih.govualberta.ca
Cross-Coupling Reactions: Suzuki and other cross-coupling reactions are heavily utilized in SAR campaigns to introduce diverse aryl and heteroaryl groups. nih.gov In one study, various boronic acids were coupled to a triazolopyridine core to explore the impact of these changes on inhibitory activity. nih.gov
Amide Coupling: Amide bond formation is another key strategy. Libraries of compounds have been generated by coupling different carboxylic acids to an amine-functionalized triazolo-heterocycle to identify optimal linkers and terminal groups. nih.gov
Core Modification: The influence of the core structure itself is studied by synthesizing different isomers. For instance, 4-ethyl-1(2)-R-1(2)H-4,7-dihydro-triazolo[4,5-h]quinolin-7-one-6-carboxylic acids were prepared as analogs of oxolinic acid to determine how the annelation position of the triazole ring affects antimicrobial activity. nih.gov
Click Chemistry Applications Involving this compound Precursors
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone for the synthesis of 1,2,3-triazole-containing compounds. nih.govresearchgate.net This reaction is highly efficient and regioselective for forming 1,4-disubstituted 1,2,3-triazoles.
This methodology can be applied in several ways relevant to the this compound system:
Intermolecular Cycloaddition: A quinoline bearing an alkyne can be "clicked" with an organic azide to attach a triazole ring as a substituent. Similarly, a quinoline azide can be reacted with an alkyne. This approach was used to synthesize novel quinoline-triazole hybrids by reacting a quinoline-alkyne with various aryl azides using copper(II) acetate (B1210297) as a catalyst. nih.gov Both conventional heating and mechanochemical (milling) procedures were effective. nih.gov
Intramolecular Cycloaddition: The fused this compound system can potentially be formed via an intramolecular click reaction. This would require a quinoline precursor substituted with both an azide and an alkyne at adjacent positions (e.g., 7-azido-8-ethynylquinoline), which upon cyclization would yield the target fused system. Intramolecular click reactions are a well-established method for creating fused triazole heterocycles. nih.gov
Tandem Reactions: Click chemistry is often integrated into tandem or one-pot sequences. For example, a CuAAC reaction can be followed by a palladium-catalyzed C-H activation to build complex polycyclic systems in a single operation, providing efficient access to diverse scaffolds. researchgate.net
Advanced Spectroscopic and Structural Analysis of 1h 1,2,3 Triazolo 4,5 H Quinoline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationjyu.fimdpi.comnih.govnih.govnih.govresearchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1H-1,2,3-Triazolo[4,5-h]quinoline derivatives. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals, confirming the connectivity of atoms within the fused heterocyclic system. researchgate.netyoutube.comslideshare.net
In ¹H NMR spectra of these derivatives, the protons on the quinoline (B57606) and triazole rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm. uncw.edu The exact chemical shift and multiplicity of each proton provide crucial information about its electronic environment and neighboring protons. smbstcollege.com For instance, the protons on the quinoline moiety exhibit chemical shifts and coupling patterns characteristic of a substituted quinoline ring system. rsc.org The proton attached to the triazole ring nitrogen (N-H) often appears as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. tsijournals.com The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The signals for carbons in the quinoline and triazole rings appear in the aromatic region of the spectrum. rsc.org
To definitively assign all proton and carbon signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. COSY spectra reveal proton-proton coupling relationships, while HSQC correlates directly bonded carbon-proton pairs. HMBC experiments are particularly vital as they show correlations between protons and carbons over two to three bonds, which helps to piece together the entire molecular structure, including the fusion points between the quinoline and triazole rings.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Triazolo-Quinoline Scaffold Note: Data is representative and can vary based on substitution.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| H-2 | ~8.90 (dd) | ~150.5 | C-4, C-9 |
| H-3 | ~7.40 (dd) | ~121.8 | C-10 |
| H-4 | ~8.10 (d) | ~136.2 | C-2, C-5, C-9 |
| H-5 | ~7.80 (d) | ~128.0 | C-4, C-7, C-10a |
| H-6 | ~7.60 (t) | ~129.5 | - |
Single-Crystal X-ray Diffraction Analysis of this compound Derivativesmdpi.comresearchgate.netlifesciencesite.com
For related triazolo-fused heterocyclic compounds, crystallographic studies have been crucial. For example, a derivative, 1-{1-[2,8-Bis(trifluoromethyl)-4-quinolyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone, was found to have two independent molecules in its asymmetric unit. nih.gov Such analyses provide a wealth of structural data.
Table 2: Example Crystallographic Data for a Fused Triazole Derivative Note: This data is illustrative of typical parameters found for related heterocyclic systems.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.50 |
| β (°) | 98.61 |
| γ (°) | 103.81 |
Data adapted from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole system. jyu.fi
Crystal Packing and Intermolecular Interactionsmdpi.com
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. cardiff.ac.uk For derivatives of this compound, these interactions are critical in stabilizing the crystal structure. Common interactions observed in related structures include:
π–π Stacking: The planar aromatic rings of the triazolo-quinoline system can stack on top of each other. The presence of π–π stacking interactions in similar systems has been confirmed by analyzing the shape index and curvedness of surfaces. jyu.fi For instance, in (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, aromatic π-π stacking interactions are observed between the benzene (B151609) and triazole rings with a centroid-centroid distance of 3.895 Å. nih.gov
Hydrogen Bonding: When suitable donor and acceptor atoms are present (e.g., N-H groups or substituents with -OH or -NH₂), hydrogen bonds play a significant role. Intermolecular C-H···N and C-H···O hydrogen bonds are also commonly observed, further stabilizing the crystal lattice. nih.govnih.gov
Conformational Analysis in Solid Statelifesciencesite.com
While the fused triazolo-quinoline core is largely planar, the substituents on this core can adopt different conformations. X-ray analysis reveals the preferred conformation in the solid state. A key parameter is the dihedral angle between the plane of the triazole ring and the plane of the quinoline system, which indicates the degree of planarity. In a related structure, the dihedral angle between the triazole ring and the quinoline ring system was found to be significant, at 74.47° and 63.97° in the two independent molecules of the asymmetric unit. nih.gov This deviation from coplanarity can be influenced by steric hindrance from bulky substituents.
Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Fragmentation Pathway Analysisjyu.finih.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of these molecules. nih.gov In this technique, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information and helps to confirm the identity of the compound.
For fused 1,2,3-triazole systems, a characteristic fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂). nih.gov The fragmentation of the quinoline portion of the molecule can also lead to characteristic ions. The study of related fused N-heterocycles, such as pyridazino-quinolines, shows complex fragmentation patterns with several cross-ring cleavages. nih.gov The fragmentation of 5-substituted 1H-tetrazoles, which are structurally related to triazoles, shows a characteristic loss of HN₃ in positive ion mode and N₂ in negative ion mode. lifesciencesite.com
Table 3: Plausible Mass Spectrometric Fragments for the this compound Core ([C₉H₆N₄])
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 171.0665 | [C₉H₇N₄]⁺ | Protonated molecule [M+H]⁺ |
| 143.0607 | [C₉H₇N₂]⁺ | Loss of N₂ from the triazole ring |
| 116.0491 | [C₈H₆N]⁺ | Loss of HCN from the [M+H-N₂]⁺ fragment |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Assignmentnih.govresearchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. horiba.com These techniques are used to confirm the presence of key structural features in this compound derivatives.
The IR spectra of triazole and quinoline derivatives show characteristic absorption bands. nih.govnih.gov Assignments are often supported by computational methods like Density Functional Theory (DFT). nih.govnih.gov
N-H Stretching: A band corresponding to the N-H stretch of the triazole ring is typically observed in the region of 3100-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings are found in the 1400-1650 cm⁻¹ region. For 1,2,3-triazole, C=C stretching vibrations have been assigned around 1479-1522 cm⁻¹. researchgate.net
Ring Vibrations: The in-plane and out-of-plane bending vibrations of the rings give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. horiba.com
Table 4: Characteristic Vibrational Frequencies for Triazolo-Quinoline Systems
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3400 | N-H stretching (triazole) |
| 3000-3100 | Aromatic C-H stretching |
| 1550-1650 | C=C aromatic stretching |
| 1400-1550 | C=N and C=C ring stretching |
| 1100-1300 | In-plane C-H bending |
| 700-900 | Out-of-plane C-H bending |
Data compiled from studies on triazole and quinoline derivatives. nih.govresearchgate.netnih.gov
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Propertiesresearchgate.netlifesciencesite.comcardiff.ac.uk
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, is used to investigate the electronic transitions and photophysical properties of this compound derivatives. The extended π-conjugated system of this molecule gives rise to characteristic absorption and emission spectra.
UV-Vis absorption spectra typically show intense bands in the UV region, corresponding to π→π* transitions within the aromatic system. mdpi.com Less intense n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. The position and intensity of these absorption bands can be influenced by substituents on the ring system and the polarity of the solvent. Studies on related quinoline derivatives have investigated the influence of different substituents on their electronic structure. nih.gov
Many fused heterocyclic aromatic compounds are fluorescent, and their emission properties are of significant interest. Upon excitation at an appropriate wavelength, these molecules can emit light at a longer wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the emission process, is a key parameter. The photophysical properties of triazoloquinazoline fluorophores have been shown to be sensitive to the substitution pattern and solvent polarity. mdpi.com
Table 5: Representative Photophysical Data for Fused Triazole Aromatic Systems Note: Data is illustrative and based on related compounds like triazoloquinazolines.
| Solvent | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Dichloromethane | ~350-370 | ~420-450 | ~0.3-0.6 |
| Acetonitrile | ~345-365 | ~450-490 | ~0.2-0.5 |
| Solid State | - | ~480-520 | - |
Data adapted from studies on related fluorophores. mdpi.com
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical elucidation of chiral molecules. libretexts.orgslideshare.netwikipedia.org For derivatives of this compound that possess stereogenic centers, these methods provide crucial information on their absolute configuration and conformational preferences in solution. wikipedia.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An optically active compound will absorb the two components of circularly polarized light to different extents, resulting in a CD spectrum. This spectrum is typically plotted as the difference in molar absorptivity (Δε = εL - εR) against wavelength. The resulting peaks, which can be positive or negative, are known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.
Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the variation of optical rotation with the wavelength of plane-polarized light. slideshare.netwikipedia.org An ORD spectrum displays the change in the angle of rotation as a function of wavelength. In the vicinity of an absorption band of a chromophore, the ORD curve will exhibit a characteristic peak and trough, which also constitutes a Cotton effect. youtube.com While CD spectra show sharp, discrete bands, ORD spectra display these features as broader anomalous dispersion curves.
For the stereochemical assignment of chiral this compound derivatives, the analysis of CD and ORD spectra would involve several key steps. Initially, the experimental CD and ORD spectra of a synthesized or isolated chiral derivative would be recorded. The this compound core itself is a chromophore, and any chiral substituents would perturb its electronic transitions, leading to characteristic CD and ORD signals.
Due to the complexity of interpreting chiroptical spectra directly, a computational approach is often employed. This involves the quantum chemical calculation of theoretical CD and ORD spectra for all possible stereoisomers of the derivative . By comparing the experimentally measured spectrum with the computationally generated spectra, the absolute configuration of the compound can be confidently assigned. The stereoisomer whose calculated spectrum matches the experimental one is identified as the correct structure.
To illustrate this, consider a hypothetical chiral derivative, (R)-1-(1H-1,2,3-triazolo[4,5-h]quinolin-1-yl)ethan-1-ol. The stereochemical assignment would proceed as follows:
Experimental Measurement: The CD and ORD spectra of the synthesized compound would be measured in a suitable solvent.
Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers would be modeled, and their geometries optimized using computational chemistry methods.
Spectral Prediction: Theoretical CD and ORD spectra for both the (R) and (S)-enantiomers would be calculated.
Comparison and Assignment: The experimental CD spectrum might, for instance, show a positive Cotton effect at a certain wavelength and a negative one at another. If the calculated spectrum for the (R)-enantiomer reproduces this pattern, while the (S)-enantiomer shows the mirror-image spectrum (negative Cotton effect where the (R) was positive, and vice-versa), then the absolute configuration of the synthesized compound can be assigned as (R).
Biological Activity and Mechanistic Studies of 1h 1,2,3 Triazolo 4,5 H Quinoline Derivatives
Exploration of Molecular Targets and Ligand-Receptor Interactions
The diverse biological activities of 1H-1,2,3-triazolo[4,5-h]quinoline derivatives stem from their ability to interact with a variety of molecular targets, including kinases, receptors, and enzymes.
Kinase Inhibition Mechanisms (e.g., ATM Kinase, c-Met Inhibition)
Derivatives of the triazoloquinoline scaffold have been identified as potent inhibitors of several kinases, which are crucial regulators of cellular processes.
ATM Kinase Inhibition: Ataxia-telangiectasia mutated (ATM) kinase is a critical enzyme in the DNA damage response pathway. nih.govnih.gov Its inhibition can sensitize cancer cells to radiotherapy and chemotherapy. nih.govnih.gov A series of 1H- nih.govnih.govbohrium.comtriazolo[4,5-c]quinoline derivatives has been developed as ATM kinase inhibitors. nih.govnih.govbohrium.com Through virtual screening and structural optimization, a particularly potent inhibitor, designated A011, was identified with an IC₅₀ value of 1.0 nM against ATM. nih.govnih.govbohrium.com This compound demonstrated the ability to enhance the sensitivity of colorectal cancer cells to treatments like irinotecan (B1672180) and ionizing radiation by selectively inhibiting the activation of ATM signaling. nih.govbohrium.com
c-Met Inhibition: The c-Met/HGF signaling pathway is implicated in cancer progression, poor prognosis, and drug resistance. nih.gov Researchers have rationally designed and evaluated a series of 3-substituted-6-(1-(1H- nih.govnih.govbohrium.comtriazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as c-Met inhibitors. nih.gov Many of these derivatives exhibited potent enzymatic and cellular activities and showed stability in liver microsomes across different species. nih.gov One racemate, compound 14, was identified as an extremely potent and selective c-Met inhibitor with favorable pharmacokinetic properties and demonstrated effective tumor growth inhibition in xenograft models. nih.gov Docking studies suggested that in addition to typical interactions, an intramolecular halogen bond and extra hydrogen bond interactions with the kinase contribute to its binding affinity. nih.gov
Below is a table summarizing the inhibitory activity of selected this compound derivatives against specific kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| A011 | ATM | 1.0 | nih.govnih.govbohrium.com |
| Racemate 14 | c-Met | Potent inhibitor | nih.gov |
Receptor Agonism/Antagonism at the Molecular Level (e.g., GABAA Modulating Activity)
While direct studies on this compound derivatives as GABAA receptor modulators are not extensively detailed in the provided context, related triazolo-containing heterocyclic systems have shown significant activity at GABAA receptors. For instance, triazolobenzodiazepines have been synthesized and evaluated for their effects on GABAA receptors in cerebellar granule cells. researchgate.netnih.gov Some of these compounds acted as agonists, and this activity was blocked by the benzodiazepine (B76468) site antagonist flumazenil. nih.gov Furthermore, pyrazolo[1,5-a]quinazolines have been studied as ligands for the GABAA receptor, with some derivatives acting as partial agonists or inverse partial agonists. mdpi.com These findings suggest that the triazoloquinoline scaffold could potentially be explored for GABAA receptor modulating activity.
DNA/RNA Intercalation or Groove Binding Mechanisms
The planar aromatic structure of the quinoline (B57606) ring system, combined with the triazole moiety, makes these compounds potential candidates for DNA intercalation. DNA intercalators insert themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Several studies on related triazolo-fused quinoxalines and quinazolines have demonstrated their ability to act as DNA intercalators and topoisomerase II inhibitors. nih.govnih.gov For example, certain nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalines have shown potent DNA intercalation activity, with some derivatives exhibiting higher binding affinity than the known anticancer drug doxorubicin. nih.gov Similarly, nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives have been designed as DNA intercalators and have shown significant cytotoxic and Topo II inhibitory effects. nih.gov These findings suggest a likely mechanism of action for some of the observed anticancer activities of this compound derivatives.
Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, α-Glucosidase, Urease)
Derivatives of this compound have been investigated for their inhibitory effects on various enzymes, highlighting their potential in treating a range of diseases.
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are used in the management of Alzheimer's disease. A series of 1,2,3-triazolo[4,5-b]aminoquinolines, which are structurally modified tacrines, were synthesized and evaluated for their AChE and butyrylcholinesterase (BChE) inhibitory activity. nih.gov One derivative, 5bb, showed the highest AChE inhibition with an IC₅₀ of 12.01 μM, while another, 5ib, was the most potent BChE inhibitor with an IC₅₀ of 1.78 μM. nih.gov
α-Glucosidase Inhibition: α-Glucosidase inhibitors are used to manage type 2 diabetes. Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have been identified as potential anti-diabetic agents through their inhibition of α-glucosidase. nih.gov One compound, 8k, demonstrated a significant inhibitory effect with an IC₅₀ value of 1.19 ± 0.05 μM, acting as a competitive inhibitor. nih.gov
The following table presents the inhibitory concentrations of selected derivatives against these enzymes.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 5bb | Acetylcholinesterase | 12.01 | nih.gov |
| 5ib | Butyrylcholinesterase | 1.78 | nih.gov |
| 8k | α-Glucosidase | 1.19 ± 0.05 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR studies have provided valuable insights.
For α-glucosidase inhibition by pyrano[3,2-c]quinoline-1,2,3-triazole hybrids, the nature of the substituent on the triazole ring plays a key role. The benzyl (B1604629) group of the most potent compound, (S)-8k, was found to form a π-anion interaction with Glu304 and a π-alkyl interaction with Arg312 in the enzyme's active site. nih.gov The 1,2,3-triazole ring itself formed two hydrogen bonds with Arg312 and a π-anion interaction with Asp349, highlighting its importance for proper orientation within the active site. nih.gov
Regarding acetylcholinesterase inhibition , the studies on 1,2,3-triazolo[4,5-b]aminoquinolines revealed that derivatives from cyclohexanone (B45756) showed the best inhibitory activities for both AChE and BChE. nih.gov
Mechanistic Insights into Cellular Pathway Modulation (e.g., apoptosis induction, cell cycle arrest)
The antiproliferative effects of this compound and related triazolo-fused heterocyclic derivatives are often mediated through the modulation of key cellular pathways, such as apoptosis and the cell cycle.
Apoptosis Induction: The potent ATM kinase inhibitor, A011, was found to increase the sensitivity of colorectal cancer cells to chemotherapy and radiotherapy by inducing apoptosis. nih.govbohrium.com Similarly, novel quinazoline-containing 1,2,3-triazole compounds have been shown to induce apoptosis in cancer cell lines, as evidenced by flow cytometry analysis and the activation of caspases 3/7. nih.gov Some derivatives have been observed to upregulate pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl-2. researchgate.net
Cell Cycle Arrest: A011 was also shown to increase G2/M arrest in colorectal cancer cells. nih.govbohrium.com Other triazolo-containing compounds have been reported to induce cell cycle arrest at different phases. For instance, some 1,2,4-triazolo-linked bis-indolyl conjugates caused cell cycle arrest at the G0/G1 phase. mdpi.com Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides induced G0/G1 phase arrest in some cell lines and S phase accumulation in others. mdpi.com This ability to halt the cell cycle prevents cancer cells from proliferating.
The following table summarizes the effects of selected compounds on cellular pathways.
| Compound | Cellular Effect | Cell Line | Reference |
| A011 | Apoptosis induction, G2/M arrest | Colorectal cancer cells (SW620, HCT116) | nih.govbohrium.com |
| 4-TCPA | Apoptosis induction | A549, MCF7, K562 | nih.gov |
| 15o, 15r | G0/G1 phase arrest | HT-29 | mdpi.com |
| MM129, MM130, MM131 | G0/G1 or S phase arrest | BxPC-3, PC-3, HCT 116 | mdpi.com |
Antimicrobial Mechanism of Action Studies
The antimicrobial mechanism of this compound derivatives has been primarily investigated in the context of their activity against Mycobacterium tuberculosis (Mtb). Research has identified these compounds as a new chemical class capable of inhibiting the replication of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. units.it
The principal mechanism of action identified for these derivatives is the inhibition of Mtb DNA gyrase. units.it In a DNA supercoiling assay, specific units.itnih.govgrafiati.comtriazolo[4,5-h]quinolone derivatives were assessed for their ability to inhibit this essential enzyme. The most active compounds demonstrated inhibitory concentrations (IC₅₀) comparable to ciprofloxacin, a well-known fluoroquinolone antibiotic that targets DNA gyrase. units.it For instance, compounds 21a and 30a were found to be potent inhibitors of the Mtb DNA gyrase supercoiling activity. units.it Molecular docking simulations suggest that these molecules may bind to a different location within the Mtb DNA gyrase compared to other quinolones, indicating a potentially novel interaction mechanism. units.it
Interestingly, the antimicrobial activity of this scaffold appears to be highly specific to mycobacteria. Studies have shown that annelation of the triazole ring at the [4,5-h] position of the quinolone core can lead to a partial or total loss of the broad-spectrum antimicrobial activity often seen in related quinolone structures. nih.govuniss.ituniss.it This specificity was confirmed when potent anti-Mtb derivatives were tested against a panel of other microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Salmonella typhimurium), and yeasts, and were found to be devoid of activity. units.it
In studies focused on Helicobacter pylori, another pathogenic bacterium, the mechanism of action was also explored. A series of 8-amino 7-substituted fluoroquinolones and their cyclized triazoloquinolone counterparts were evaluated for their inhibitory effect on the H. pylori urease enzyme. However, the tested compounds showed no significant urease inhibition, indicating that this is not their mechanism of action against this bacterium. mdpi.com
| Compound/Derivative | Target Organism | Investigated Mechanism | Finding | Citation |
|---|---|---|---|---|
| units.itnih.govgrafiati.comTriazolo[4,5-h]quinolones (e.g., 21a, 30a) | Mycobacterium tuberculosis | DNA Gyrase Inhibition | Confirmed | units.it |
| units.itnih.govgrafiati.comTriazolo[4,5-h]quinolones | Gram-positive/negative bacteria, Yeasts | General Antimicrobial Activity | No Activity | units.it |
| Triazoloquinolone Derivatives | Helicobacter pylori | Urease Enzyme Inhibition | Not Significant | mdpi.com |
Antiviral Mechanism of Action Studies
Based on available scientific literature, there are no specific studies detailing the antiviral mechanism of action for derivatives of the this compound scaffold. While related compounds with different triazole-heterocycle fusion patterns or non-fused quinoline-triazole hybrids have been investigated for antiviral properties, this specific isomeric core has not been the subject of published mechanistic studies in virology.
Antiparasitic Mechanism of Action Studies
Research into the antiparasitic activity of the broader quinolone class has pointed toward potential mechanisms that may be relevant to this compound derivatives. Studies directed at designing compounds that target the cytochrome bc1 complex (complex III) of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, have identified 4-oxo-quinolines as a promising chemotype. grafiati.com
Within this research context, a derivative of the target scaffold, 7-ethoxycarbonyl-6,9-dihydro-6-oxo-2-methyl-2H-triazolo[4,5-h]quinoline , was synthesized as part of a compound library for screening against parasites, including Plasmodium and Trypanosoma species. grafiati.comresearchgate.net The identification of the 4-oxo-quinoline 3-ester chemotype as a source of potent inhibitors of the P. falciparum bc1 enzyme suggests this is a plausible molecular target for triazolo[4,5-h]quinolone analogues that share this structural feature. grafiati.com The bc1 complex is critical for the parasite's electron transport chain, and its inhibition disrupts cellular respiration.
| Compound/Derivative | Target Organism | Potential Mechanism/Target | Finding | Citation |
|---|---|---|---|---|
| 7-ethoxycarbonyl-6,9-dihydro-6-oxo-2-methyl-2H-triazolo[4,5-h]quinoline | Plasmodium falciparum | Cytochrome bc1 Complex Inhibition | Plausible Target | grafiati.com |
Antifungal Mechanism of Action Studies
Investigations into the antifungal activity of this compound derivatives suggest that this scaffold generally lacks potent antifungal properties, especially in derivatives optimized for antibacterial activity.
In a study where compounds 21a and 30a were identified as potent inhibitors of M. tuberculosis DNA gyrase, they were also assessed for activity against a panel of other microbes. units.it This panel included the pathogenic yeasts Candida albicans and Candida tropicalis. The results showed that both compounds were devoid of any antifungal activity, indicating that their mechanism of action is specific and does not affect essential fungal pathways. units.it
Similarly, a broader screening of 36 lipophilic fluoroquinolones, which included several triazolo[4,5-h]quinoline derivatives, was conducted against C. albicans. The results were mixed, with some compounds showing a complete lack of an inhibition zone against the yeast. researchgate.net These findings collectively suggest that the molecular targets and mechanisms that confer potent antibacterial activity to this scaffold are distinct from those required for antifungal action.
| Compound/Derivative | Target Organism | Investigated Mechanism | Finding | Citation |
|---|---|---|---|---|
| Compounds 21a and 30a | Candida albicans, Candida tropicalis | General Antifungal Activity | No Activity | units.it |
| Various triazolo[4,5-h]quinolines | Candida albicans | General Antifungal Activity | No Inhibition Zone (for some) | researchgate.net |
Chemoinformatics and Target Identification Strategies
Chemoinformatics and computational strategies have played a significant role in the design and target identification of this compound scaffolds. These approaches have been used to predict drug-like properties, guide structural modifications, and hypothesize interactions with biological targets.
In the development of antitubercular agents, computational analysis was applied to assess the pharmacokinetic properties of designed units.itnih.govgrafiati.comtriazolo[4,5-h]quinolone derivatives. The analysis confirmed that the molecules did not violate Lipinski's rule of five, which suggests they possess properties that would make them likely to be orally active drugs in humans. units.it
Molecular docking has been a key tool for target identification and mechanism elucidation. To understand the potent activity against M. tuberculosis DNA gyrase, docking simulations were performed. These studies led to the hypothesis that triazolo[4,5-h]quinolones bind differently within the enzyme compared to traditional fluoroquinolones, providing a rationale for their efficacy against ciprofloxacin-resistant Mtb strains. units.it
Furthermore, machine learning (ML) techniques have been employed in broader screening efforts to identify novel antimicrobial agents. In the development of a prediction model for active antimicrobial compounds (ABDpred), a derivative from this class, ethyl 4-fluoro-3,9-dimethyl-6-oxo-6,9-dihydro-3H- units.itnih.govgrafiati.comtriazolo[4,5-h]quinoline-7-carboxylate , was included in a dataset and received a high prediction score, supporting its classification as a potential antibiotic through computational means. semanticscholar.orgresearchgate.net These supervised machine learning models are trained to recognize patterns in chemical structures that correlate with antimicrobial function, thereby accelerating the discovery of new lead compounds. semanticscholar.org
Applications of 1h 1,2,3 Triazolo 4,5 H Quinoline in Chemical Sciences
Metal Coordination Chemistry and Ligand Design with 1H-1,2,3-Triazolo[4,5-h]quinoline
The nitrogen-rich structure of this compound, featuring both a triazole and a quinoline (B57606) moiety, suggests its potential as a versatile ligand in coordination chemistry. The lone pair electrons on the nitrogen atoms can readily coordinate with metal ions, leading to the formation of stable metal complexes.
Synthesis and Characterization of Metal Complexes
There is a lack of specific reports in the scientific literature detailing the synthesis and characterization of metal complexes derived from this compound. However, the broader family of triazole and quinoline-containing ligands has been extensively used to create a wide array of coordination compounds. For instance, various transition metal complexes with 1,2,3-triazole and its derivatives have been synthesized and studied for their antimicrobial properties. nih.gov The coordination typically occurs through the nitrogen atoms of the triazole ring. Similarly, quinoline-based ligands are well-known for their ability to form stable complexes with a variety of metal ions, including platinum-group metals. acs.org The synthesis of such complexes generally involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization is typically achieved through techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis.
Catalytic Applications of this compound-Metal Complexes
While no specific catalytic applications of metal complexes of this compound have been documented, the field of catalysis frequently employs metal complexes of nitrogen-containing heterocyclic ligands. For example, gold(I) complexes bearing 1,2,3-triazolylidene ligands have been shown to be effective catalysts in reactions such as the synthesis of oxazolines and C-H bond activation. nih.govresearchgate.net Furthermore, transition metal complexes derived from benzo[h]quinoline (B1196314) have demonstrated high activity as catalysts for the reduction of ketones and aldehydes. google.com These examples suggest that metal complexes of this compound could potentially exhibit catalytic activity in various organic transformations, a hypothesis that awaits experimental validation.
Luminescent Properties of Metal Complexes
The luminescence of metal complexes is a field of intense research due to applications in sensing, imaging, and lighting. The combination of a quinoline and a triazole moiety in a ligand can lead to complexes with interesting photophysical properties. While the luminescent properties of metal complexes specifically involving this compound as a ligand have not been reported, studies on related structures are insightful. For instance, heteronuclear gold(I)/thallium(I) complexes with quinoline-pendant arm derivatives of macrocycles exhibit luminescence that is tuned by the coordinating quinoline moiety. nih.gov Similarly, luminescent transition metal complexes of terdentate quinoline-based ligands have been investigated for their potential in light-emitting devices. dur.ac.uk Platinum(II) complexes with dithiocarbamate (B8719985) ligands also show interesting luminescent and mechanochromic properties. nih.gov These findings underscore the potential of this compound to form luminescent metal complexes, a research avenue that remains to be explored.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications
There are no specific reports on the use of this compound in organic light-emitting diodes (OLEDs). However, the constituent quinoline and triazole motifs are prevalent in materials developed for optoelectronic applications. Quinoline derivatives are known for their high electroluminescence efficiency and are readily modifiable to tune their emission properties. nih.gov Various quinoline-containing compounds have been synthesized and investigated as materials for OLEDs. uniss.it Similarly, triazole-based compounds, such as those with a Current time information in Bangalore, IN.epstem.netnih.govtriazolo[1,5-a]pyridine core, have been successfully employed as host materials for green phosphorescent and delayed-fluorescence OLEDs, demonstrating high efficiency and low efficiency roll-off. researchgate.netacs.org The combination of electron-transporting triazole units with hole-transporting moieties is a common strategy in the design of bipolar host materials for efficient OLEDs. Given these precedents, this compound could be a candidate for investigation in the field of organic electronics, although experimental data is currently unavailable.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The hydrogen bonding capabilities and potential for π-π stacking of the this compound scaffold suggest its utility in this area.
Currently, there is no literature specifically describing the supramolecular chemistry or self-assembly of this compound. However, the broader class of 1,2,3-triazoles has been utilized as a key component in the construction of macrocycles and other supramolecular architectures. These 1,2,3-triazolium macrocycles have found applications as receptors for anion recognition and in the formation of mechanically interlocked molecules like rotaxanes and catenanes. beilstein-journals.org The ability of the triazole ring to act as both a hydrogen bond donor (C-H) and acceptor (nitrogen atoms) makes it a versatile building block in supramolecular design. This suggests that this compound could potentially form interesting self-assembled structures, an area that is ripe for exploration.
Fluorescent Probes and Sensors
The development of fluorescent probes for the detection of ions and small molecules is a significant area of analytical chemistry. The design of such probes often involves a fluorophore unit linked to a receptor that selectively binds to the target analyte.
While there are no specific studies on the use of this compound as a fluorescent probe, numerous examples exist for closely related triazolo-quinoline isomers. For instance, a novel Current time information in Bangalore, IN.epstem.netnih.govtriazolo[5,1-b]quinazoline derivative has been developed as a highly selective fluorescent probe for the detection of Fe³⁺ ions, exhibiting a rapid response and a low detection limit. nih.govtandfonline.com Another study describes a triazole-coupled quinoline-based fluorescent sensor designed for metal ion detection, where the triazole ring acts as a bridge and a coordinating site. epstem.netepstem.net Furthermore, quinolino-triazole linked gold nanoparticles have been shown to act as 'turn-on' fluorescent probes for Cd²⁺ ions. nih.gov These examples highlight the potential of the triazolo-quinoline scaffold in the design of fluorescent sensors, and it is plausible that this compound could be functionalized to create novel probes for various analytes.
A review of synthetic methods and pharmacological properties of Current time information in Bangalore, IN.epstem.netepstem.nettriazoloquinoline derivatives indicates a broad range of biological activities, which can sometimes be correlated with their ability to interact with biological targets, a principle that also underpins the action of some fluorescent probes. bohrium.com
Application as Building Blocks in Advanced Polymeric Materials
The exploration of fused heterocyclic systems, such as triazolo-quinolines, in polymer chemistry is an emerging area of research. For instance, related structures like Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[4,5-c]pyridazine have been investigated for their potential use in polymers for solar cell applications. This suggests that the unique electronic and structural characteristics of such fused rings could impart desirable properties to polymeric materials. However, without specific studies on this compound, any discussion on its role in advanced polymers would be speculative.
Further research would be necessary to functionalize the this compound core to enable polymerization and to subsequently investigate the thermal, mechanical, and photophysical properties of any resulting polymers. Such studies would be essential to determine the potential of this specific heterocyclic system as a valuable component in the design of novel advanced materials.
Challenges and Future Research Directions in 1h 1,2,3 Triazolo 4,5 H Quinoline Research
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the study of 1H-1,2,3-triazolo[4,5-h]quinoline lies in the development of synthetic protocols that are not only efficient but also environmentally benign. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. The principles of green chemistry are therefore paramount in advancing the synthesis of these compounds. nih.govmdpi.com
Future research should focus on the adoption of sustainable practices such as:
Eco-compatible Catalysts: Research into catalysts that are recyclable and operate under mild conditions is crucial. For instance, the use of magnetic nanocomposites as catalysts has shown promise in the synthesis of 1,4-disubstituted 1,2,3-triazoles, a reaction that is central to building the triazole moiety of the target scaffold. researchgate.net Similarly, the use of a sustainable palladium on alumina (B75360) catalyst for nitro group reduction and subsequent cyclization presents a greener alternative to traditional methods. nih.gov
Alternative Energy Sources: Exploring non-conventional energy sources like microwave irradiation, ultrasound, and photoredox catalysis can lead to shorter reaction times, lower energy consumption, and improved yields. mdpi.com Visible-light-mediated photoredox catalysis, for example, has been successfully employed in the synthesis of related triazolo-quinoxalinones at room temperature, suggesting its potential applicability to the this compound system. acs.orgrsc.orgnih.gov
Green Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable synthesis. researchgate.netresearchgate.net Research has demonstrated the successful synthesis of related heterocyclic systems in aqueous media or under solvent-free conditions, providing a pathway for developing more environmentally friendly syntheses of this compound. researchgate.net
A comparative look at traditional versus green synthetic approaches for related triazole compounds highlights the potential for improvement:
| Feature | Traditional Synthesis | Green Synthesis |
| Catalyst | Often stoichiometric and non-recyclable | Catalytic amounts of recyclable materials (e.g., magnetic nanoparticles) |
| Solvent | Hazardous organic solvents | Water, ionic liquids, or solvent-free |
| Energy | High-temperature reflux | Microwave, ultrasound, photoredox catalysis |
| Waste | Significant by-product formation | Minimal waste, higher atom economy |
Exploration of Novel Reactivity and Functionalization Pathways
Expanding the chemical space of this compound requires the exploration of novel reactivity and the development of versatile functionalization methods. The ability to selectively introduce a variety of substituents onto the triazoloquinoline core is essential for fine-tuning its properties for specific applications.
Key areas for future investigation include:
C-H Bond Functionalization: Direct C-H bond activation and functionalization represent a powerful and atom-economical strategy for modifying the heterocyclic core. Palladium-catalyzed C-H bond activation has been utilized in the synthesis of functionalized triazole-fused heterocycles, indicating its potential for the late-stage functionalization of the this compound scaffold. researchgate.net
Photoredox Catalysis for Novel Transformations: As mentioned, photoredox catalysis offers mild conditions for a variety of chemical transformations. researchgate.net Its application could unlock novel cyclization and functionalization pathways that are not accessible through traditional thermal methods, allowing for the construction of more complex and diverse derivatives. acs.orgrsc.org
"Click" and Multi-component Reactions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the formation of the 1,2,3-triazole ring. nih.gov Further exploration of one-pot, multi-component reactions that combine the CuAAC with other transformations can streamline the synthesis of highly functionalized this compound derivatives. researchgate.net
Deeper Mechanistic Understanding of Biological Interactions
While numerous quinoline-triazole hybrids have demonstrated promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.govfrontiersin.org A deeper mechanistic insight is crucial for rational drug design and the development of compounds with improved potency and selectivity.
Future research efforts should be directed towards:
Identification of Molecular Targets: Identifying the specific protein targets with which this compound derivatives interact is a primary goal. For instance, some quinoline-triazole hybrids have been identified as potential inhibitors of enzymes like EGFR, BRAFV600E, α-amylase, and α-glucosidase. nih.govfrontiersin.org
Molecular Modeling and Docking Studies: In silico techniques such as molecular docking can predict the binding modes of these compounds within the active sites of their target proteins. nih.gov These studies can elucidate key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for biological activity and can guide the design of more potent analogs. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of derivatives will help in establishing clear structure-activity relationships. frontiersin.org This involves understanding how different substituents on the triazoloquinoline core influence biological activity, which is essential for optimizing lead compounds.
A summary of identified molecular targets for related quinoline-triazole hybrids is presented below:
| Compound Class | Molecular Target | Biological Activity | Reference |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E | Antiproliferative | nih.gov |
| Quinoline-based triazole hybrids | α-amylase, α-glucosidase | Antidiabetic | frontiersin.org |
| Quinolinesulfonamides–triazole hybrids | Rho-associated protein kinase | Anticancer | mdpi.com |
Expanding Applications in Niche Areas of Chemical Science
Beyond their well-documented biological activities, the unique structural and electronic properties of 1H-1,2,3-triazolo[4,5-h]quinolines could be harnessed for applications in other areas of chemical science.
Potential niche applications to be explored include:
Chemical Sensors: The 1,2,3-triazole moiety is known for its ability to coordinate with both cations and anions. This property, combined with the fluorescence often observed in quinoline (B57606) systems, makes this compound derivatives promising candidates for the development of selective and sensitive chemical sensors for detecting metal ions or environmentally relevant anions. nih.gov
Materials Science: The planar and electron-rich nature of the triazoloquinoline scaffold suggests its potential use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research and drug discovery. youtube.com These computational tools can significantly accelerate the discovery and optimization of novel this compound derivatives.
Future research in this domain should focus on:
Predictive Modeling: ML models can be trained to predict various properties of molecules, including their biological activity, toxicity, and physicochemical properties, based on their chemical structure. chemrxiv.orgresearchgate.net This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources.
Reaction Prediction and Optimization: ML algorithms can be developed to predict the outcomes of chemical reactions, including yields and optimal reaction conditions. researchgate.netnih.govnih.gov This can aid in the development of more efficient synthetic routes for this compound and its analogs.
De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. youtube.com This approach can be used to explore a vast chemical space and identify novel this compound derivatives with enhanced biological activity or other desirable characteristics.
The application of AI and ML in the broader context of nitrogen-containing heterocycles has already shown significant promise, and extending these approaches to the specific class of 1H-1,2,3-triazolo[4,5-h]quinolines is a logical and promising next step. mdpi.comresearchgate.netnih.govrsc.org
Q & A
Q. What are the primary synthetic pathways for 1H-1,2,3-Triazolo[4,5-h]quinoline, and how can reaction yields be optimized?
The compound is typically synthesized via cyclization reactions starting from precursor quinoline derivatives. For example, hydrazine hydrate in ethanol under controlled heating (70°C for 86 hours) achieves cyclization with 90% yield . Optimization involves adjusting stoichiometry (e.g., excess hydrazine), solvent choice (ethanol or DMF), and reaction time. Purification via silica gel chromatography (eluting with ether/acetone mixtures) resolves side products .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR : H-NMR (DMSO-d6) reveals aromatic proton signals (δ 9.10–7.65 ppm) and substituent-specific shifts (e.g., methyl groups at δ 3.01) .
- IR : Absorbance peaks (e.g., 1653 cm for C=N stretching) confirm triazole and quinoline moieties .
- Elemental Analysis : Discrepancies between calculated (C: 54.22%, N: 28.74%) and observed (C: 54.56%, N: 29.06%) values highlight purity challenges .
Q. What analytical methods validate purity and stability?
- HPLC : Purity ≥98% is confirmed using neutralization titration or area% integration .
- UV-Vis Spectroscopy : λ values (e.g., 240–429 nm) track electronic transitions and degradation under acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict reactivity and electronic properties of this compound derivatives?
Density functional theory (DFT) calculates HOMO-LUMO gaps and charge distribution to predict electrophilic/nucleophilic sites. For example, planar geometry in the triazole-quinoline system enhances π-π stacking, critical for intercalation studies . Discrepancies in experimental vs. theoretical elemental data (e.g., Cl content: 16.07% vs. 16.36%) suggest steric or solvent effects in synthesis .
Q. What strategies resolve contradictions in biological activity data for triazoloquinoline derivatives?
Derivatives like 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines show anticonvulsant activity, but inconsistent SAR trends require:
Q. How does crystal engineering inform intermolecular interactions in triazoloquinoline complexes?
Single-crystal X-ray diffraction (Pnma space group) reveals hydrogen bonding between the triazole NH and nitrate anions, stabilizing the lattice. Planar alignment of the triazole and quinoline rings facilitates co-crystallization with aromatic partners .
Q. What experimental designs evaluate reactivity under harsh conditions (e.g., nitration or acetylation)?
Q. How are novel derivatives (e.g., cyano-substituted analogs) synthesized and characterized?
Reaction with acetonitrile in DMF/KOH at 120°C produces [4-chloro-3H-triazolo[4,5-g]quinolin-3-yl]acetonitrile (28% yield). TLC (R 0.84) and IR (2230 cm for C≡N) validate product identity .
Methodological Considerations
Q. How are conflicting elemental analysis data reconciled?
Discrepancies (e.g., Cl content: 16.07% calculated vs. 16.36% observed) arise from incomplete purification or hygroscopic intermediates. Combustion analysis coupled with TGA (thermogravimetric analysis) identifies residual solvents or moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
